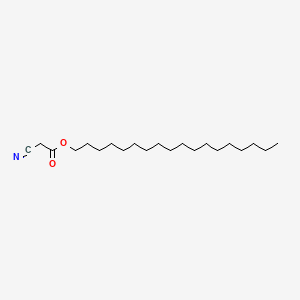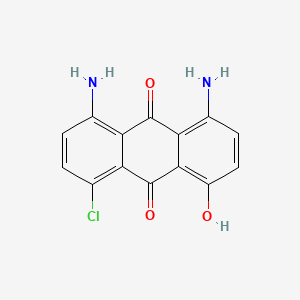
1,8-Diamino-4-chloro-5-hydroxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Diamino-4-chloro-5-hydroxyanthraquinone is an organic compound with the molecular formula C14H9ClN2O3. It is a derivative of anthraquinone, characterized by the presence of amino, chloro, and hydroxy functional groups. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
1,8-Diamino-4-chloro-5-hydroxyanthraquinone can be synthesized through several methods. One common approach involves the chlorination of 1,8-diaminoanthraquinone followed by hydroxylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step can be achieved using hydrogen peroxide or a similar oxidizing agent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1,8-Diamino-4-chloro-5-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form aminoanthraquinone derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoanthraquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
科学的研究の応用
1,8-Diamino-4-chloro-5-hydroxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 1,8-Diamino-4-chloro-5-hydroxyanthraquinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects. The pathways involved include the inhibition of topoisomerases and the generation of reactive oxygen species.
類似化合物との比較
Similar Compounds
1,8-Dihydroxyanthraquinone: Lacks the amino and chloro groups, resulting in different chemical properties and applications.
1,8-Diaminoanthraquinone: Lacks the chloro and hydroxy groups, leading to variations in reactivity and biological activity.
4-Chloro-1,8-dihydroxyanthraquinone: Lacks the amino groups, affecting its chemical behavior and uses.
Uniqueness
1,8-Diamino-4-chloro-5-hydroxyanthraquinone is unique due to the combination of amino, chloro, and hydroxy functional groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
72972-37-3 |
|---|---|
分子式 |
C14H9ClN2O3 |
分子量 |
288.68 g/mol |
IUPAC名 |
1,8-diamino-4-chloro-5-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9ClN2O3/c15-5-1-2-6(16)10-9(5)13(19)12-8(18)4-3-7(17)11(12)14(10)20/h1-4,18H,16-17H2 |
InChIキー |
ZIIAOWLFHYETAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



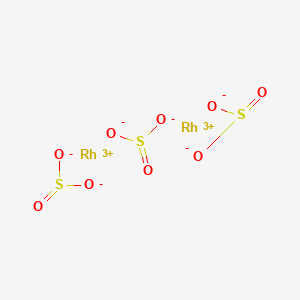
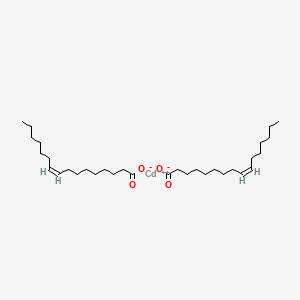
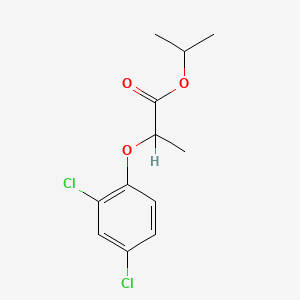


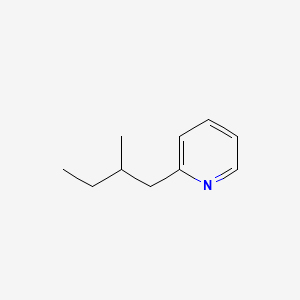

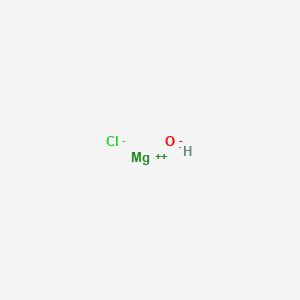
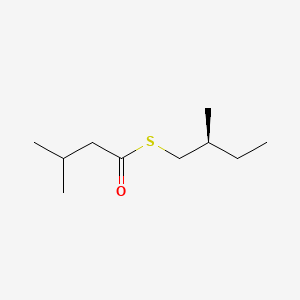
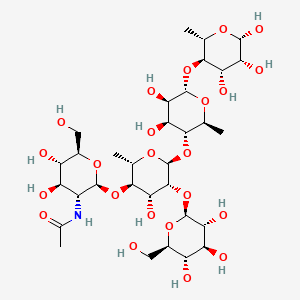
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
